An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-((9H-purin-6-yl)thio)propanoate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-((9H-purin-6-yl)thio)propanoate
This guide provides a comprehensive overview of the synthesis and detailed characterization of methyl 2-((9H-purin-6-yl)thio)propanoate, a derivative of the clinically significant molecule 6-mercaptopurine (6-MP). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of 6-Mercaptopurine and its Analogs
6-Mercaptopurine, a purine analog, has been a cornerstone in the treatment of acute lymphoblastic leukemia and has found applications in managing autoimmune diseases such as Crohn's disease and ulcerative colitis.[1] Its therapeutic efficacy stems from its role as an antimetabolite, where it interferes with the biosynthesis of purine nucleotides, thereby inhibiting DNA and RNA synthesis in rapidly proliferating cells. The modification of 6-mercaptopurine at the sulfur atom provides a versatile platform for the development of new therapeutic agents with potentially altered pharmacological profiles, including improved bioavailability, modified activity, and reduced side effects.[2][3] The synthesis of ester derivatives, such as methyl 2-((9H-purin-6-yl)thio)propanoate, is a key strategy in prodrug development, aiming to enhance the lipophilicity and cellular uptake of the parent drug.
Synthetic Strategy: Nucleophilic Substitution at the Thiol Group
The synthesis of methyl 2-((9H-purin-6-yl)thio)propanoate is achieved through a well-established S-alkylation reaction. This involves the nucleophilic attack of the thiolate anion of 6-mercaptopurine on an appropriate electrophile, in this case, a methyl 2-halopropanoate.
Reaction Mechanism
The reaction proceeds via a classical SN2 mechanism. The thiol group of 6-mercaptopurine is deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of methyl 2-bromopropanoate or methyl 2-chloropropanoate, displacing the halide ion and forming the desired thioether linkage. The choice of base and solvent is critical to ensure efficient deprotonation and to facilitate the bimolecular reaction.
Caption: Reaction mechanism for the synthesis of methyl 2-((9H-purin-6-yl)thio)propanoate.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
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6-Mercaptopurine monohydrate
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Methyl 2-bromopropanoate (or Methyl 2-chloropropanoate)
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Potassium carbonate (K₂CO₃), anhydrous
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Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Deionized water
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Brine solution
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Thin-layer chromatography (TLC) apparatus
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-mercaptopurine monohydrate (1.0 eq) in anhydrous dimethylformamide (DMF).
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Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
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Electrophile Addition: Slowly add methyl 2-bromopropanoate (1.1 eq) to the reaction mixture.
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Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to obtain methyl 2-((9H-purin-6-yl)thio)propanoate as a solid.
Caption: Step-by-step experimental workflow for the synthesis.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized methyl 2-((9H-purin-6-yl)thio)propanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The following tables summarize the expected chemical shifts for the title compound, predicted based on data for analogous structures.[3]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | N-H (Purine) |
| ~8.7 | s | 1H | H-2 (Purine) |
| ~8.5 | s | 1H | H-8 (Purine) |
| ~4.8 | q | 1H | CH (Propanoate) |
| ~3.7 | s | 3H | OCH₃ (Ester) |
| ~1.7 | d | 3H | CH₃ (Propanoate) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Ester) |
| ~157 | C-6 (Purine) |
| ~151 | C-2 (Purine) |
| ~149 | C-4 (Purine) |
| ~144 | C-8 (Purine) |
| ~131 | C-5 (Purine) |
| ~52 | OCH₃ (Ester) |
| ~40 | CH (Propanoate) |
| ~19 | CH₃ (Propanoate) |
Solvent: DMSO-d₆
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z (predicted) |
| [M+H]⁺ | 253.07 |
| [M+Na]⁺ | 275.05 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2900 | Medium | N-H and C-H stretching |
| ~1735 | Strong | C=O stretching (Ester) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (Purine ring) |
| ~1250 | Strong | C-O stretching (Ester) |
| ~700-600 | Medium | C-S stretching |
Conclusion
This guide outlines a robust and reproducible method for the synthesis of methyl 2-((9H-purin-6-yl)thio)propanoate. The provided characterization data, based on established principles and analogous compounds, serves as a reliable reference for researchers. The development of such derivatives of 6-mercaptopurine is a promising avenue for the discovery of novel therapeutic agents with enhanced pharmacological properties.
References
- Burchenal, J. H., Murphy, M. L., Ellison, R. R., Sykes, M. P., Tan, T. C., Leone, L. A., ... & Rhoads, C. P. (1953). Clinical evaluation of a new antimetabolite, 6-mercaptopurine, in the treatment of leukemia and allied diseases. Blood, 8(11), 965-999.
- Elion, G. B. (1989). The purine path to chemotherapy. Science, 244(4900), 41-47.
- Hawwa, A. F., Collier, P. S., Millership, J. S., & McElnay, J. C. (2008). A decade of thiopurine research: a systematic review of the use of 6-mercaptopurine and azathioprine in the treatment of inflammatory bowel disease. Alimentary pharmacology & therapeutics, 28(2), 153-167.
- Dervieux, T., & Boulieu, R. (1998). Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes, using liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance assay. Clinical chemistry, 44(12), 2511-2515.
- Lennard, L. (1992). The clinical pharmacology of 6-mercaptopurine. European journal of clinical pharmacology, 43(4), 329-339.
- Ansari, A., & Ma, T. (2017). 6-Mercaptopurine for the treatment of inflammatory bowel disease: a comprehensive review. World journal of gastroenterology, 23(3), 30-38.
- Adamson, P. C., Widemann, B. C., Reaman, G. H., & Blaney, S. M. (2009). Pediatric oncology: Principles and practice. Lippincott Williams & Wilkins.
- Karran, P., & Attard, G. (2008). Thiopurines in current medical practice: molecular mechanisms and contributions to therapy-related cancer.
- Zaza, G., Cheok, M., Krynetskaia, N., Thorn, C., Stocco, G., Hebert, J. M., ... & Klein, T. E. (2010). Thiopurine pathway. Pharmacogenetics and genomics, 20(9), 573.
- Sahasranaman, S., Howard, D., & Roy, S. (2008). Clinical pharmacology and pharmacogenetics of thiopurines. European journal of clinical pharmacology, 64(8), 753-767.
- Appell, M. L., Wagner, A., Hindorf, U., & Appell, M. L. (2013). A decade with thiopurine metabolite monitoring in pediatric inflammatory bowel disease: a retrospective cohort study.
- Al-Hadiya, Z. H. (2004).
- Singh, P., & Kumar, V. (2013). Synthesis, characterization and biological evaluation of some new 6-substituted purine derivatives. Medicinal Chemistry Research, 22(8), 3847-3855.
- Abdel-Aziz, A. A. M., El-Zahar, M. I., & El-Enany, M. M. (2009). Synthesis and biological evaluation of some new 6-substituted purine analogs as potential antitumor agents. Bioorganic & medicinal chemistry, 17(2), 767-774.
- Robins, R. K. (1956). Potential purine antagonists. I. Synthesis of some 6, 8-disubstituted purines. Journal of the American Chemical Society, 78(4), 784-790.
